N-サクシニル-アラ-アラ-バル p-ニトロアニリド

説明

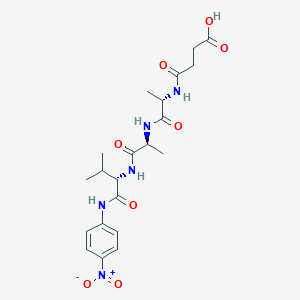

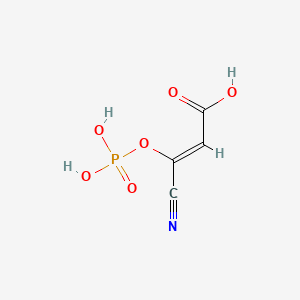

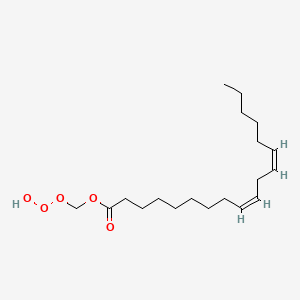

N-Succinyl-Ala-Ala-Val p-nitroanilide, also known as N-Succinyl-Ala-Ala-Val p-nitroanilide, is a useful research compound. Its molecular formula is C21H29N5O8 and its molecular weight is 479.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Succinyl-Ala-Ala-Val p-nitroanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Succinyl-Ala-Ala-Val p-nitroanilide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

エラスターゼ基質

“N-サクシニル-アラ-アラ-バル p-ニトロアニリド”は、エラスターゼ基質として使用されます . エラスターゼは、組織の細胞外マトリックスの重要な構成要素であるエラスチンを分解する酵素です。この化合物は、エラスターゼの活性とそのさまざまな生物学的プロセスや疾患における役割を研究するために研究で使用できます。

プロテアーゼ基質

この化合物は、プロテアーゼ基質としても使用されます . プロテアーゼは、タンパク質やペプチドを分解する酵素です。研究者は、“N-サクシニル-アラ-アラ-バル p-ニトロアニリド”を基質として使用することで、消化、免疫応答、細胞周期の進行、アポトーシスなど、多くの生物学的プロセスで重要な役割を果たすさまざまなプロテアーゼの活性を研究できます。

カテプシンGアッセイ

“N-サクシニル-アラ-アラ-バル p-ニトロアニリド”は、骨髄溶解液中のカテプシンGアッセイの基質として使用されてきました . カテプシンGは、白血球の一種である好中球に見られるプロテアーゼ酵素です。この酵素は免疫応答において役割を果たし、その活性は、この化合物を用いて研究することができます。

サブチリシンカールスバーグアッセイ

この化合物は、セリンプロテアーゼサブチリシンカールスバーグ(SC)のタンパク質分解活性アッセイで使用されてきました . サブチリシンカールスバーグは、細菌によって生成されるセリンプロテアーゼです

作用機序

Target of Action

N-Succinyl-Ala-Ala-Val p-nitroanilide is a synthetic peptide substrate primarily targeted towards elastase enzymes . These enzymes, including human and rat leukocyte elastases and porcine pancreatic elastases , play a crucial role in the breakdown of elastin, an important component of the extracellular matrix in tissues that require elasticity, such as the lungs, arteries, and skin.

Mode of Action

The compound interacts with its target enzymes through a process of hydrolysis . The elastase enzymes cleave the peptide bond in the substrate, leading to the release of p-nitroaniline . This interaction and the subsequent changes can be measured spectrophotometrically, providing a convenient method for assaying elastase activity .

Pharmacokinetics

The compound is known to be highly soluble, which could potentially impact its bioavailability .

Result of Action

The hydrolysis of N-Succinyl-Ala-Ala-Val p-nitroanilide by elastase enzymes results in the release of p-nitroaniline . This release can be measured spectrophotometrically, providing a quantitative readout of elastase activity . Therefore, the primary molecular and cellular effect of the compound’s action is the facilitation of elastase activity measurement.

Action Environment

The action of N-Succinyl-Ala-Ala-Val p-nitroanilide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and substrate solubility . Additionally, the presence of other molecules, such as inhibitors or activators of elastase, can also impact the compound’s efficacy. The compound’s stability may be affected by storage conditions, with optimal stability typically achieved when stored at low temperatures .

生化学分析

Biochemical Properties

N-Succinyl-Ala-Ala-Val p-nitroanilide serves as a substrate for several proteases, including elastase and subtilisin . When these enzymes cleave the peptide bond in N-Succinyl-Ala-Ala-Val p-nitroanilide, p-nitroaniline is released, which can be detected spectrophotometrically due to its yellow color. This property makes N-Succinyl-Ala-Ala-Val p-nitroanilide an excellent tool for measuring protease activity in various biological samples . The compound interacts with enzymes by fitting into their active sites, where specific amino acid residues facilitate the cleavage of the peptide bond.

Cellular Effects

N-Succinyl-Ala-Ala-Val p-nitroanilide influences cellular processes primarily through its interaction with proteases. By serving as a substrate, it allows for the measurement of protease activity, which is crucial in understanding various cellular functions, including protein degradation, signal transduction, and immune responses . The cleavage of N-Succinyl-Ala-Ala-Val p-nitroanilide by proteases can impact cell signaling pathways and gene expression by modulating the levels of active enzymes and their substrates.

Molecular Mechanism

The molecular mechanism of N-Succinyl-Ala-Ala-Val p-nitroanilide involves its recognition and binding by proteases such as elastase and subtilisin . The compound’s peptide sequence fits into the enzyme’s active site, where catalytic residues facilitate the hydrolysis of the peptide bond. This reaction releases p-nitroaniline, which can be quantified to measure enzyme activity. The specificity of N-Succinyl-Ala-Ala-Val p-nitroanilide for certain proteases makes it a valuable tool for studying enzyme kinetics and inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of N-Succinyl-Ala-Ala-Val p-nitroanilide can influence its effectiveness as a substrate. The compound is generally stable when stored at low temperatures (e.g., -20°C) and protected from light . Over time, however, it may degrade, leading to reduced sensitivity in enzymatic assays. Long-term studies have shown that N-Succinyl-Ala-Ala-Val p-nitroanilide can maintain its activity for extended periods when stored properly, but periodic testing is recommended to ensure its reliability.

Dosage Effects in Animal Models

The effects of N-Succinyl-Ala-Ala-Val p-nitroanilide in animal models can vary depending on the dosage administered. At low doses, the compound is typically well-tolerated and effectively used to measure protease activity in various tissues . At higher doses, there may be potential toxic or adverse effects, including disruptions in normal cellular functions and metabolic processes. It is essential to determine the optimal dosage for each specific application to avoid any negative impacts on the animal models.

Metabolic Pathways

N-Succinyl-Ala-Ala-Val p-nitroanilide is involved in metabolic pathways related to protease activity. The compound is hydrolyzed by enzymes such as elastase and subtilisin, leading to the release of p-nitroaniline . This reaction is part of the broader metabolic processes involving protein degradation and turnover. The presence of N-Succinyl-Ala-Ala-Val p-nitroanilide can influence metabolic flux by altering the availability of substrates and the activity of proteases.

Transport and Distribution

Within cells and tissues, N-Succinyl-Ala-Ala-Val p-nitroanilide is transported and distributed based on its interactions with proteases and other binding proteins . The compound’s localization can affect its accessibility to enzymes and, consequently, its effectiveness as a substrate. Understanding the transport mechanisms and distribution patterns of N-Succinyl-Ala-Ala-Val p-nitroanilide is crucial for optimizing its use in biochemical assays.

Subcellular Localization

The subcellular localization of N-Succinyl-Ala-Ala-Val p-nitroanilide can influence its activity and function. The compound may be directed to specific cellular compartments or organelles where proteases are active . Targeting signals or post-translational modifications may play a role in directing N-Succinyl-Ala-Ala-Val p-nitroanilide to these locations, ensuring its availability for enzymatic reactions. Understanding these localization patterns can help in designing more effective experiments and interpreting results accurately.

特性

CAS番号 |

61043-47-8 |

|---|---|

分子式 |

C21H29N5O8 |

分子量 |

479.5 g/mol |

IUPAC名 |

4-[[1-[[1-[[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H29N5O8/c1-11(2)18(21(32)24-14-5-7-15(8-6-14)26(33)34)25-20(31)13(4)23-19(30)12(3)22-16(27)9-10-17(28)29/h5-8,11-13,18H,9-10H2,1-4H3,(H,22,27)(H,23,30)(H,24,32)(H,25,31)(H,28,29) |

InChIキー |

IFAOJWCXOQHSQT-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](C(C)C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |

正規SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

同義語 |

3-CAAVNA 3-carboxypropionyl-Ala-Ala-Val-4-nitroanilide 3-carboxypropionyl-alanyl-alanyl-valine-4-nitroanilide 3-carboxypropionyl-alanyl-alanyl-valyl-4-nitroanilide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was N-Succinyl-Ala-Ala-Val p-nitroanilide used in this study?

A: N-Succinyl-Ala-Ala-Val p-nitroanilide is a synthetic peptide specifically recognized and cleaved by the enzyme elastase. When cleaved, this substrate releases p-nitroaniline, a colored compound that can be easily measured spectrophotometrically. [] This allows researchers to quantify elastase activity within a sample.

Q2: What did the researchers learn about elastase activity in patients with Sjögren's syndrome?

A: The study found significantly lower elastase activity in the gingival crevicular fluid (GCF) of patients with Sjögren's syndrome compared to patients with periodontitis. [] This suggests that elastase activity in GCF could be a potential indicator of periodontal health, even in patients with systemic conditions like Sjögren's syndrome.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

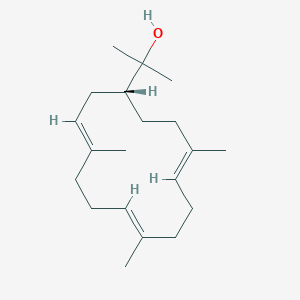

![(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol](/img/structure/B1235749.png)

![N,N-diethyl-2-[2-methyl-3-[2-(1-methyl-4-pyridin-1-iumyl)ethenyl]-1-indolyl]acetamide](/img/structure/B1235761.png)